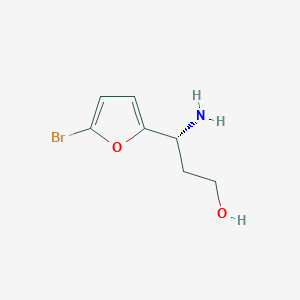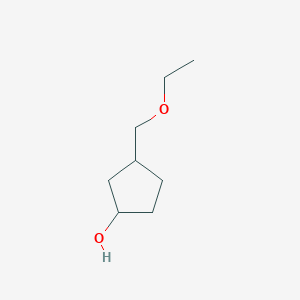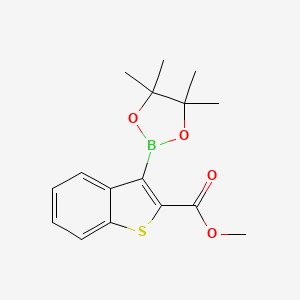
4-Ethoxy-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxybenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of 4-Ethoxybenzo[c][1,2,5]thiadiazole, which includes an ethoxy group attached to the benzothiadiazole core, imparts specific electronic and chemical properties that make it valuable for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with ethoxy-containing reagents. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of organotin compounds with halogenated thiadiazoles . The reaction conditions often include the use of solvents like toluene or DMF (dimethylformamide) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4-Ethoxybenzo[c][1,2,5]thiadiazole may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including the use of green solvents and recyclable catalysts, is often pursued to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxybenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzo[c][1,2,5]thiadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-Ethoxybenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as an acceptor molecule in the design of donor-acceptor materials for organic photovoltaics and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of drugs with anticancer, antibacterial, and antifungal activities.
Materials Science: Employed in the synthesis of fluorescent sensors and visible-light organophotocatalysts.
Biological Research: Studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Mécanisme D'action
The mechanism of action of 4-Ethoxybenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties also make it effective in organic electronics, where it participates in charge transfer processes .
Comparaison Avec Des Composés Similaires
4-Ethoxybenzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole: Lacks the ethoxy group, resulting in different electronic properties and reactivity.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Used as a precursor in the synthesis of 4-Ethoxybenzo[c][1,2,5]thiadiazole.
1,3,4-Thiadiazole Derivatives: Differ in the position of nitrogen and sulfur atoms, leading to varied biological and chemical properties.
The unique ethoxy group in 4-Ethoxybenzo[c][1,2,5]thiadiazole imparts specific electronic effects that enhance its performance in applications such as organic electronics and medicinal chemistry .
Propriétés
Numéro CAS |
1753-24-8 |
|---|---|
Formule moléculaire |
C8H8N2OS |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
4-ethoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2OS/c1-2-11-7-5-3-4-6-8(7)10-12-9-6/h3-5H,2H2,1H3 |
Clé InChI |
ZARLTGOQDUZQNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=NSN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)

![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)

![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)





![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)

